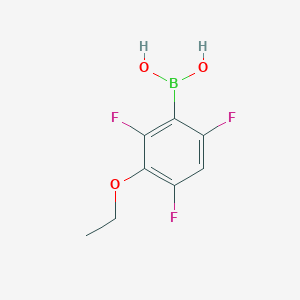
(3-エトキシ-2,4,6-トリフルオロフェニル)ボロン酸
説明
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative with the empirical formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is a solid and has a melting point of 119-123 °C .
Molecular Structure Analysis
The SMILES string for 3-Ethoxy-2,4,6-trifluorophenylboronic acid isCCOc1c(F)cc(F)c(B(O)O)c1F . The InChI string is 1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 . Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4,6-trifluorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a solid compound with a melting point of 119-123 °C . It has an empirical formula of C8H8BF3O3 and a molecular weight of 219.95 .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦カップリングに使用されます。これは、広く適用されている遷移金属触媒による炭素–炭素結合形成反応です 。 この反応は、比較的安定で容易に調製され、一般的に環境に優しい有機ホウ素試薬を使用して、温和な条件で官能基許容性が高いことで知られています .
フェニルボロン酸カテコールエステルの調製
“(3-エトキシ-2,4,6-トリフルオロフェニル)ボロン酸”は、フェニルボロン酸カテコールエステルの調製に使用されます 。 これらのエステルは、さまざまな化学反応において重要であり、有機合成において幅広い用途があります .
ベンゾピラノン誘導体の合成
この化合物は、ベンゾピラノン誘導体の合成において重要な役割を果たします 。 これらの誘導体は、神経科学および薬理学の分野で重要な、GABAA受容体モジュレーターとして知られています .
多置換オレフィンおよび共役ジエンの合成
“(3-エトキシ-2,4,6-トリフルオロフェニル)ボロン酸”は、多置換オレフィンおよび共役ジエンの合成にも使用されます 。 これらの化合物は、有機化学の分野で重要な用途があります .
フッ素化芳香族ポリ(エーテル-アミド)の調製
この化合物は、フッ素化芳香族ポリ(エーテル-アミド)の調製に使用されます 。 これらのポリマーは、独自の特性を持ち、さまざまな産業用途で使用されています .
Safety and Hazards
This compound may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
作用機序
Target of Action
The primary target of the compound 3-Ethoxy-2,4,6-trifluorophenylboronic acid is the metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, the metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond . In transmetalation, the 3-Ethoxy-2,4,6-trifluorophenylboronic acid, which is a nucleophilic organic group, is transferred from boron to the metal catalyst .
Biochemical Pathways
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary molecular effect of 3-Ethoxy-2,4,6-trifluorophenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Ethoxy-2,4,6-trifluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 3-Ethoxy-2,4,6-trifluorophenylboronic acid
特性
IUPAC Name |
(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHUHAGELVQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584707 | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-69-8 | |
| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




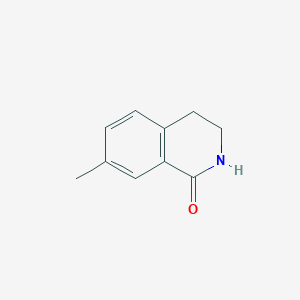


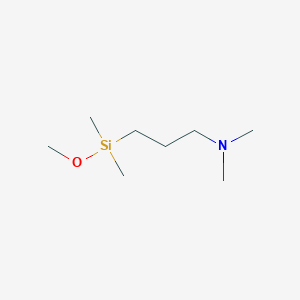
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
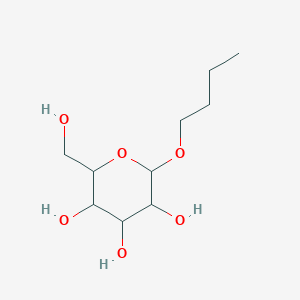
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)




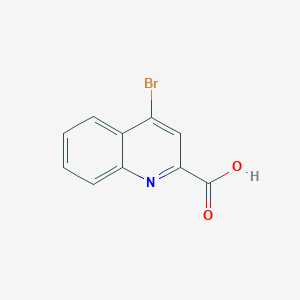
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)